Berberine sulfate shows promise in managing type 2 diabetes by:
Berberine sulfate is being explored for its potential role in weight management due to its ability to:
Berberine sulfate's anti-inflammatory properties are being investigated in various conditions, including:
The potential anti-cancer properties of berberine sulfate are under investigation, with studies suggesting it may:
Berberine sulfate is a quaternary ammonium salt derived from the isoquinoline alkaloid berberine, which is found in various plants such as Berberis vulgaris and Coptis chinensis. This compound is characterized by its yellow color and bitter taste. Berberine sulfate has gained attention for its enhanced solubility in water compared to other forms like berberine hydrochloride, making it more suitable for pharmaceutical applications .
The molecular formula of berberine sulfate is , and it typically exists as a crystalline solid. Its structure includes a complex arrangement of nitrogen and oxygen atoms, contributing to its biological activity and therapeutic potential .
The mechanism of action of berberine sulfate is still being elucidated, but several potential mechanisms have been proposed:
Berberine sulfate exhibits a wide range of biological activities, including:
Several methods exist for synthesizing berberine sulfate. Notable approaches include:
Berberine sulfate finds applications in various fields:
Interaction studies have highlighted several important points regarding berberine sulfate:
Berberine sulfate shares structural similarities with several other alkaloids. Below is a comparison highlighting its uniqueness:
Compound Name | Structure Type | Key Activities | Unique Features |
---|---|---|---|
Sanguinarine | Benzophenanthridines | Antimicrobial, cytotoxic | Stronger cytotoxic effects; primarily acts on Na+/K+ ATPase |
Palmatine | Protoberberines | Antimicrobial, anti-inflammatory | Less soluble; primarily found in Zanthoxylum species |
Jatrorrhizine | Isoquinoline | Antidiabetic, anti-inflammatory | Less studied; potential for lower toxicity |
Berberine sulfate stands out due to its high water solubility and diverse pharmacological profiles, making it particularly valuable in therapeutic applications compared to its counterparts .
Berberine sulfate, a quaternary ammonium salt derived from the alkaloid berberine, has been utilized for millennia in traditional medicinal systems. Its parent compound, berberine, is primarily extracted from plants such as Berberis vulgaris (barberry), Hydrastis canadensis (goldenseal), and Coptis chinensis (Chinese goldthread). Historically, berberine-containing plants were valued for their vibrant yellow pigmentation, which was employed to dye textiles and wood. However, their medicinal properties—particularly as antimicrobial and anti-inflammatory agents—became the focus of ancient pharmacopeias.
In Traditional Chinese Medicine (TCM), Coptis chinensis rhizomes (containing berberine) were prescribed for "damp-heat syndromes," infections, and liver disorders. Similarly, Indian Ayurveda utilized Berberis aristata decoctions for conjunctivitis, hemorrhages, and diabetes. Berberine sulfate’s transition into formalized medicine began in the early 20th century, when its antisecretory properties were identified for treating diarrheal diseases caused by Escherichia coli and Vibrio cholerae.
The isolation of berberine in 1917 marked a pivotal shift toward biochemical characterization. By the 1950s, berberine sulfate was synthesized industrially, enabling standardized dosages. Modern research has expanded its applications to metabolic disorders, oncology, and immunomodulation, supported by over 5,000 peer-reviewed studies as of 2025.
Berberine sulfate demonstrates significant activation of the adenosine monophosphate-activated protein kinase pathway through multiple molecular mechanisms that differ from conventional activators [1] [2]. Research has established that berberine sulfate activates this cellular energy sensor independently of liver kinase beta-1, the primary upstream kinase responsible for phosphorylation at threonine-172 [1]. Studies conducted in colorectal cancer cell lines including hepatocellular carcinoma 116, southwestern 480, and large bowel variant osteosarcoma cells revealed that berberine sulfate treatment had no apparent effect on phosphorylation of liver kinase beta-1 or calcium/calmodulin-dependent protein kinase [1].
The activation mechanism involves berberine sulfate's direct interaction with lysosomal adenosine monophosphate-activated protein kinase through axin-1 mediated pathways while remaining independent of presenilin enhancer-2 [3]. Investigation of lysosomal adenosine monophosphate-activated protein kinase activity demonstrated that berberine sulfate stimulated this pathway, though with weaker potency compared to metformin [3]. The compound maintains cellular adenosine monophosphate-activated protein kinase activity through inhibition of the dephosphorylation regulator ubiquitin plant homeodomain and ring finger domain-1 [3].
Parameter | Berberine Sulfate Response | Control Comparison |
---|---|---|
Adenosine Monophosphate-Activated Protein Kinase Phosphorylation | Significantly increased | Baseline levels |
Acetyl Coenzyme A Carboxylase Phosphorylation | Dose-dependent elevation | Minimal change |
Liver Kinase Beta-1 Dependency | Independent activation | Dependent activation |
Presenilin Enhancer-2 Requirement | No requirement | Typical requirement |
Molecular investigations revealed that berberine sulfate promotes glucose consumption and lactate release through adenosine monophosphate-activated protein kinase-independent mechanisms [4]. When adenosine monophosphate-activated protein kinase activation was blocked through compound C inhibition, small interfering ribonucleic acid suppression of adenosine monophosphate-activated protein kinase alpha expression, or adenoviral dominant-negative forms, berberine sulfate remained effective in stimulating glucose utilization and lactate production [4].
Berberine sulfate exhibits potent inhibitory effects on the wingless-related integration site/beta-catenin signaling pathway through multiple molecular mechanisms [5]. Research utilizing glioma cell lines U251 and LN229 demonstrated that berberine sulfate treatment significantly upregulated wingless-related integration site inhibitory factor-1 expression from inactive states [5]. The compound suppressed the activity of wingless-related integration site/beta-catenin signaling pathway and beta-catenin/T-cell factor-4 transcription complex formation [5].
Western blot analysis revealed that berberine sulfate treatment dose-dependently reduced total beta-catenin protein content in both LN229 and U251 glioma cell lines [5]. The wingless-related integration site inhibitory factor-1 messenger ribonucleic acid and protein expression levels in negative control cells were significantly decreased compared to berberine sulfate treated cells [5]. Quantitative analysis showed that wingless-related integration site inhibitory factor-1 expression in control cell lines was 10.00 ± 0.00, while berberine sulfate treated cells demonstrated expression levels of 35.50 ± 3.80 and 40.30 ± 4.30 respectively [5].
Berberine sulfate demonstrates comprehensive inhibition of nuclear factor kappa-light-chain-enhancer of activated B cells pathway activation through multiple regulatory mechanisms [6] [7] [8]. Studies using receptor activator of nuclear factor kappa-light-chain-enhancer of activated B cells ligand-induced osteoclast differentiation models showed that berberine sulfate significantly inhibited nuclear factor kappa-light-chain-enhancer of activated B cells activity with an inhibitory concentration-50 of approximately 5 micromolar [6] [8].
Luciferase reporter gene assays demonstrated that berberine sulfate suppressed nuclear factor kappa-light-chain-enhancer of activated B cells transcriptional activity in RAW264.7 cells stably transfected with nuclear factor kappa-light-chain-enhancer of activated B cells reporter constructs [8]. The compound inhibited receptor activator of nuclear factor kappa-light-chain-enhancer of activated B cells ligand-induced inhibitor of kappa B alpha protein degradation, with particularly clear inhibition observed at 20 and 30 minutes of receptor activator of nuclear factor kappa-light-chain-enhancer of activated B cells ligand stimulation [6] [8].
Experimental Model | Nuclear Factor Kappa B Inhibition | Inhibitory Concentration-50 |
---|---|---|
Osteoclast Differentiation | Significant reduction | ~5 μM |
Lipopolysaccharide-Induced Inflammation | Dose-dependent inhibition | Variable |
Neuroinflammation Model | Strong suppression | Not determined |
Research in intestinal porcine epithelial cell line J2 cells revealed that berberine sulfate pretreatment effectively inhibited lipopolysaccharide-induced activation of nuclear factor kappa-light-chain-enhancer of activated B cells/mitogen-activated protein kinase signaling pathways [7]. The compound dose-dependently inhibited lipopolysaccharide-induced inhibitor of kappa B alpha, phosphorylated p65, and phosphorylated inhibitor of kappa B alpha expression [7].
Berberine sulfate exhibits potent inhibitory effects on nuclear factor of activated T-cells signaling through direct transcriptional modulation [6] [8]. Investigations using nuclear factor of activated T-cells luciferase reporter constructs in RAW264.7 cells demonstrated that berberine sulfate significantly inhibited nuclear factor of activated T-cells activity from 1 micromolar concentration with an inhibitory concentration-50 of approximately 5 micromolar [8].
The compound suppressed receptor activator of nuclear factor kappa-light-chain-enhancer of activated B cells ligand-induced nuclear factor of activated T-cells cytoplasmic 1 transcriptional activity and protein expression levels [6] [8]. Western blot analysis revealed that nuclear factor of activated T-cells cytoplasmic 1 protein expression was reduced by berberine sulfate at 1 micromolar concentration when bone marrow macrophages were stimulated with receptor activator of nuclear factor kappa-light-chain-enhancer of activated B cells ligand at days 1, 3, and 5 [8].
Berberine sulfate demonstrates comprehensive transcription factor modulation through direct deoxyribonucleic acid binding interactions [9] [10]. Research has established that berberine sulfate directly binds to thymine-adenine-thymine-adenine box sequences in transcriptional regulatory regions, effectively suppressing the association between thymine-adenine-thymine-adenine binding protein and thymine-adenine-thymine-adenine box elements [10]. Electrophoretic mobility shift assays demonstrated that berberine sulfate association with thymine-adenine-thymine-adenine box-containing oligonucleotides dramatically reduced binding affinity of thymine-adenine-thymine-adenine binding protein at 0.269 micromolar concentration with an inhibitory concentration-50 value of 0.3985 micromolar [10].
Chromatin immunoprecipitation assays in living cells confirmed the suppressive effect of berberine sulfate on thymine-adenine-thymine-adenine binding protein binding to cytomegalovirus promoter thymine-adenine-thymine-adenine box without fluctuation in thymine-adenine-thymine-adenine binding protein content [10]. The compound exhibited non-specific suppressive effects on gene transcription regardless of thymine-adenine-thymine-adenine box sequence presence, affecting immunoglobulin G promoter, peroxisome proliferator-activated receptor gamma promoter, and tryptophan hydroxylase 2 promoter-driven expression systems [10].
Transcription Factor | Binding Affinity Change | Functional Impact |
---|---|---|
Thymine-Adenine-Thymine-Adenine Binding Protein | 50% reduction at IC50 | Transcription suppression |
Activating Protein-1 | Significant inhibition | Cyclin D1 downregulation |
Signal Transducer and Activator of Transcription 3 | Dose-dependent reduction | Cell cycle arrest |
Studies investigating activating protein-1 signaling pathway revealed that berberine sulfate suppressed activating protein-1 pathway activity and decreased binding of transcription factors to cyclin D1 gene activating protein-1 motif [11]. The compound inhibited c-Jun expression, a primary positive regulator of cell proliferation, leading to reduced transcription of positive regulators of cell cycle progression including cyclin D1 [11].
Berberine sulfate exerts dual regulatory effects on ribonucleic acid metabolism through direct interactions with both transcriptional machinery and ribonucleic acid structures [9] [12]. The compound demonstrates high binding affinity to poly-adenine tails at the 3-prime end of messenger ribonucleic acid, effectively stabilizing messenger ribonucleic acid molecules through enhanced interaction between poly-adenine sequences and cytoplasmic poly-adenine binding protein [12].
Fluorescence spectroscopy and ribonucleic acid electrophoretic mobility shift assays confirmed that berberine sulfate significantly promotes cytoplasmic poly-adenine binding protein binding to poly-adenine sequences [12]. The compound acts as a molecular linker to stabilize poly-adenine and cytoplasmic poly-adenine binding protein complexes, elongating messenger ribonucleic acid half-life and affecting protein translation initiation [12]. Heteronuclear multiple bond correlation studies demonstrated that berberine sulfate binds directly and specifically to adenosine monophosphate, the monomer component of poly-adenine sequences [12].
Research revealed that berberine sulfate deficiency in cytoplasmic poly-adenine binding protein led to complete loss of messenger ribonucleic acid decay inhibition effects [12]. Ribonucleic acid immunoprecipitation assays demonstrated that berberine sulfate treatment enhanced the interaction between poly-adenine sequences and cytoplasmic poly-adenine binding protein in cellular systems [12].
Berberine sulfate exhibits complex gene expression regulation patterns characterized by both transcriptional suppression and post-transcriptional stabilization mechanisms [9] [10]. Nuclear distribution analysis revealed that berberine sulfate content in nucleus peaks at approximately 4 micromolar concentration twelve hours after administration [10]. The spatial conformation of deoxyribonucleic acid and chromatin structures undergoes immediate alteration following berberine sulfate association [10].
Comprehensive gene expression profiling demonstrated that berberine sulfate suppresses transcription in short-term fashion but exhibits variable long-term effects due to complex regulatory mechanism interactions [10]. The compound effectively suppresses thymine-adenine-thymine-adenine box-dependent gene expression through non-specific deoxyribonucleic acid binding, affecting more than 23.85% of eukaryotic promoters containing thymine-adenine-thymine-adenine box sequences [10].
Gene Expression Pattern | Time Course | Regulatory Mechanism |
---|---|---|
Immediate Suppression | 1-6 hours | Direct transcriptional inhibition |
Messenger RNA Stabilization | 6-24 hours | Poly-adenine binding enhancement |
Long-term Variability | >24 hours | Complex regulatory interactions |
Studies utilizing five different promoter-driven expression plasmids including cytomegalovirus-green fluorescent protein, cytomegalovirus-red fluorescent protein, immunoglobulin G promoter, peroxisome proliferator-activated receptor gamma promoter, and tryptophan hydroxylase 2 promoter demonstrated that berberine sulfate exhibits suppressive effects on gene transcription in non-specific fashion [10].
Berberine sulfate demonstrates diverse protein-ligand complex formation patterns with multiple molecular targets through distinct binding mechanisms [13] [14] [15]. Molecular docking studies have identified berberine sulfate binding sites across various protein families including kinases, transcription factors, and metabolic enzymes [13]. Comprehensive analysis revealed binding energy values ranging from -4.94 to -9.0 kilocalories per mole depending on target protein specificity [13].
Protein kinase B molecular docking studies demonstrated berberine sulfate binding energy of -7.83 kilocalories per mole with specific interactions involving arginine-4, threonine-291, valine-164, methionine-281, alanine-177, leucine-156, methionine-227, and aspartic acid-292 residues [13]. Peroxisome proliferator-activated receptor gamma interactions showed binding energy of -8.4 kilocalories per mole with critical contacts at isoleucine-281, arginine-288, and isoleucine-341 [13].
Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |
---|---|---|
Protein Kinase B | -7.83 | Arg4, Thr291, Val164, Met281 |
Peroxisome Proliferator-Activated Receptor Gamma | -8.4 | Ile281, Arg288, Ile341 |
Alpha-Glucosidase | -7.9 | Asp568, Tyr709 |
Dipeptidyl Peptidase-4 | -8.9 | Tyr547, Gln553, Ser630 |
Telomerase reverse transcriptase molecular docking investigations revealed that berberine sulfate metabolites exhibit comparable binding scores to parent compound with favorable interactions at catalytic sites [14]. Boldine metabolite studies showed molecular docking scores ranging from -106.05 to -135.53 with hydrogen bonding interactions involving aspartic acid-343, glycine-309, and lysine-372 residues [14].
Berberine sulfate employs multiple target protein binding mechanisms including competitive inhibition, non-competitive inhibition, and allosteric modulation [16] [17]. Filamentous temperature-sensitive protein Z molecular docking simulations predicted distinct binding behaviors with compounds located in guanosine triphosphate-binding pocket establishing interactions with nucleotide-binding site amino acids [16].
Enzymatic assays using recombinant filamentous temperature-sensitive protein Z confirmed occurrence of different inhibition mechanisms depending on interaction sites [16]. Competitive inhibitory mechanisms were observed with compounds binding to guanosine triphosphate-binding pocket, demonstrating two-fold increase in Michaelis-Menten constant values [16]. Non-competitive inhibitory mechanisms resulted from binding to C-terminal domain, showing decreased maximum velocity values [16].
Bacterial multidrug resistance regulator protein binding studies revealed that berberine sulfate enters drug-binding pocket with acridine system wedged between tryptophan-61 and tyrosine-93 [17]. The compound's 1,3-dioxo-6a-azaniumylindole moiety stacks with tyrosine-123 while positive charge center situated on nitrogen-1 is surrounded by glutamic acid-57 and glutamic acid-58 side chains [17].
Binding Mechanism | Target Protein Class | Inhibition Type | Kinetic Parameters |
---|---|---|---|
Competitive | Enzymatic Active Sites | Reversible | Increased Km |
Non-competitive | Allosteric Sites | Reversible | Decreased Vmax |
Covalent | Regulatory Domains | Irreversible | Mixed kinetics |
Phospholipase A2 binding analysis using surface plasmon resonance demonstrated concentration-dependent berberine sulfate binding with equilibrium dissociation constant of 5.55 × 10^-8 molar [17]. Molecular docking experiments identified active site residues including glycine-32, arginine-53, aspartic acid-49, tyrosine-69, tyrosine-52, histidine-48, glycine-33, serine-34, and proline-68 as critical interaction points [17].
Berberine sulfate exhibits multifaceted antimicrobial mechanisms that operate through distinct pathways against bacterial pathogens. Research investigations have revealed that berberine sulfate demonstrates concentration-dependent bacteriostatic and bactericidal activities, with the compound showing rapid antimicrobial action compared to conventional antibiotics [1] [2]. The mechanism of action involves multiple cellular targets, including disruption of bacterial cell membrane integrity, inhibition of protein synthesis, interference with deoxyribonucleic acid synthesis, and suppression of ribonucleic acid production [3] [1] [2].
Studies have demonstrated that berberine sulfate at concentrations of 35 to 50 micrograms per milliliter causes immediate inhibition of ribonucleic acid and protein synthesis in both Vibrio cholerae and Staphylococcus aureus, while exhibiting minimal effects on deoxyribonucleic acid synthesis at these concentrations [1] [2]. The compound displays superior antimicrobial kinetics compared to chloramphenicol and tetracycline against Vibrio cholerae, with kinetic values of 2.4 × 10⁻² seconds⁻¹ for berberine sulfate versus 7.8 × 10⁻³ seconds⁻¹ for chloramphenicol and 5.2 × 10⁻³ seconds⁻¹ for tetracycline [1] [2].
Transmission electron microscopy studies have revealed that berberine sulfate treatment results in severe bacterial cell damage, including fragmentary cell membranes, irregular cell division patterns, loss of cell integrity, and cytoplasmic content leakage [3]. Sodium dodecyl sulphate polyacrylamide gel electrophoresis analysis has demonstrated that berberine sulfate destroys cellular proteins, with protein band intensities decreasing in a time-dependent manner following treatment [3].
Gram-positive bacteria demonstrate heightened sensitivity to berberine sulfate compared to Gram-negative species, with minimum inhibitory concentration values ranging from 6.25 to 50 micrograms per milliliter [1] [4]. Research on Streptococcus agalactiae has shown that berberine sulfate achieves a minimum inhibitory concentration of 78 micrograms per milliliter, with complete bacterial killing occurring within 8 hours at this concentration and within 4 hours at twice the minimum inhibitory concentration [3].
Staphylococcus aureus exhibits bacteriostatic susceptibility to berberine sulfate at 50 micrograms per milliliter, with the compound demonstrating rapid suppression of ribonucleic acid and protein synthesis almost immediately after drug addition [1] [2]. Studies on Streptococcus pyogenes have revealed that berberine sulfate is bacteriostatic for streptococci and that sub-minimum inhibitory concentrations effectively block bacterial adherence to host cells [5] [6] [7].
Time-kill kinetic studies have demonstrated that berberine sulfate exhibits concentration-dependent and time-dependent antimicrobial effects against Gram-positive bacteria. For Streptococcus agalactiae, treatment with 0.5 times the minimum inhibitory concentration prolongs the lag phase, while treatment with the minimum inhibitory concentration and twice the minimum inhibitory concentration results in direct bacterial killing without adjustment, logarithmic, or stable phases [3].
The mechanism of action against Gram-positive bacteria involves multiple cellular targets, including cell membrane damage, protein synthesis inhibition, and deoxyribonucleic acid synthesis interference. Fluorescence microscopy studies have shown that berberine sulfate affects deoxyribonucleic acid synthesis in Streptococcus agalactiae, with treated bacteria exhibiting weaker deoxyribonucleic acid fluorescence intensity compared to untreated controls [3].
Gram-negative bacteria generally demonstrate higher minimum inhibitory concentration values for berberine sulfate compared to Gram-positive species, with values typically ranging from 35 to 582 micrograms per milliliter [1] [4]. However, berberine sulfate exhibits bactericidal activity against certain Gram-negative bacteria, particularly Vibrio cholerae, at concentrations of 35 micrograms per milliliter [1] [2].
Research on Escherichia coli has revealed that berberine sulfate requires higher concentrations for antimicrobial activity, with studies showing a minimum inhibitory concentration of 582 micrograms per milliliter needed to cause a 50 percent decrease in bacterial growth rate constant [8]. However, berberine sulfate demonstrates unique mechanisms against Escherichia coli that involve inhibition of the cell division protein Filamenting temperature-sensitive mutant Z, leading to bacterial filamentation and eventual cell death [9] [10].
Molecular studies have provided genetic evidence for berberine sulfate inhibition of the bacterial division protein Filamenting temperature-sensitive mutant Z in Escherichia coli. Research has shown dramatic reduction in cell division Z-rings in the presence of berberine sulfate, with Fractional Inhibitory Concentration Indices demonstrating high levels of synergy between Filamenting temperature-sensitive mutant Z silencing and berberine treatment [9].
Pasteurella multocida research has demonstrated that berberine sulfate exhibits stronger inhibitory effects compared to most other bacteria, with complete bacterial killing achieved within 8 hours at minimum inhibitory concentration and within 12 hours at twice the minimum inhibitory concentration [8]. The study revealed that berberine sulfate at the minimum inhibitory concentration of 39 micrograms per milliliter could kill all bacterial cells within 12 hours [8].
Berberine sulfate demonstrates significant anti-adhesion properties that interfere with bacterial attachment to host tissues and surfaces. Research has revealed that sub-minimum inhibitory concentrations of berberine sulfate effectively block bacterial adherence through multiple mechanisms, including direct interference with adhesion molecules and disruption of bacterial surface components [5] [6] [7].
Studies on Streptococcus pyogenes have demonstrated that berberine sulfate interferes with bacterial adherence through two distinct mechanisms: releasing the adhesin lipoteichoic acid from the streptococcal cell surface and directly preventing or dissolving lipoteichoic acid-fibronectin complexes [5] [6] [7]. Concentrations of berberine sulfate below its minimum inhibitory concentration cause an eight-fold increase in lipoteichoic acid release from streptococci [5] [6] [7].
Research on Staphylococcus epidermidis has shown that berberine sulfate significantly inhibits bacterial adhesion to titanium alloy surfaces at concentrations of 45 micrograms per milliliter within 2 hours [11]. Higher concentrations exceeding 30 micrograms per milliliter effectively prevent biofilm formation on titanium surfaces within 24 hours [11].
The anti-adhesion mechanisms involve interference with bacterial surface hydrophobicity and disruption of adhesion molecule function. Studies have demonstrated that berberine sulfate blocks bacterial adherence to hexadecane, indicating interference with hydrophobic interactions that are crucial for bacterial attachment [5] [6] [7].
Confocal laser scanning microscopy and scanning electron microscopy studies have confirmed that berberine sulfate prevents biofilm formation by reducing bacterial adhesion and disrupting the initial attachment phase of biofilm development [11]. These findings suggest that berberine sulfate represents a potential therapeutic agent for preventing device-associated infections and biofilm-related complications [11].
Berberine sulfate demonstrates selective suppression of fimbrial adhesin synthesis and assembly in uropathogenic bacteria, representing a novel antimicrobial mechanism that targets bacterial virulence factors rather than essential cellular processes [12] [13] [14]. Research on uropathogenic Escherichia coli has revealed that berberine sulfate increasingly blocks bacterial adhesion to erythrocytes and epithelial cells without affecting bacterial growth or synthesis of major outer membrane proteins [12] [13] [14].
The suppression of fimbrial adhesin synthesis involves reduction in fimbrial subunit production and decreased expression of assembled fimbriae [12] [13] [14]. Studies have demonstrated that berberine sulfate treatment results in decreased synthesis of Pap fimbrial adhesin components, which are essential for bacterial attachment to uroepithelial cells and establishment of urinary tract infections [12] [13] [14].
Molecular mechanisms of fimbrial suppression involve interference with gene expression pathways that regulate fimbrial synthesis. Research on Salmonella typhimurium has shown that berberine sulfate impacts the expression of type I fimbriae gene fimA, resulting in reduced quantities of type I fimbriae and consequently decreasing bacterial activity and adhesion [15]. Quantitative real-time polymerase chain reaction experiments have confirmed that berberine sulfate reduces fimA gene expression, indicating direct interaction between berberine sulfate and fimbrial gene regulation [15].
Transmission electron microscopy results have demonstrated that berberine sulfate treatment reduces the number of Salmonella typhimurium type I fimbriae, with corresponding decreases in bacterial agglutination capacity [15]. Cell agglutination experiments have revealed that the number of type I fimbriae decreases after berberine sulfate treatment, which correlates with reduced biofilm formation capability [15].
The selective nature of fimbrial adhesin suppression represents a significant advantage over broad-spectrum antimicrobials, as this mechanism targets virulence factors while potentially preserving beneficial bacterial populations. Research has demonstrated that berberine sulfate concentrations that effectively suppress fimbrial synthesis do not significantly affect bacterial viability, suggesting a targeted anti-virulence approach rather than direct bactericidal activity [12] [13] [14].
Berberine sulfate demonstrates superior antimicrobial kinetics compared to established conventional antibiotics in specific applications, while exhibiting comparable or enhanced efficacy when used in combination therapies [1] [2] [16] [17]. Direct comparative studies have revealed that berberine sulfate exhibits faster bactericidal activity than chloramphenicol and tetracycline against Vibrio cholerae, with kinetic rate constants demonstrating superior antimicrobial performance [1] [2].
Comparative antimicrobial screening studies have evaluated berberine sulfate against broad-spectrum antibiotics including ampicillin, enrofloxacin, kanamycin, nalidixic acid, and sulfanilamide [17]. Results indicate that berberine sulfate demonstrates strain-selective antimicrobial effects, with the most potent activity against Escherichia coli and Bacillus cereus [17]. While berberine sulfate consistently showed less potent effects compared to most broad-spectrum antibiotics, it exhibited unique strain-specific antimicrobial properties not observed with conventional agents [17].
Synergistic interaction studies have demonstrated that berberine sulfate enhances the antibacterial activity of selected antibiotics against coagulase-negative Staphylococcus strains [16]. The most significant synergistic effects were observed for berberine sulfate in combination with linezolid, cefoxitin, and erythromycin [16]. Minimum inhibitory concentrations of berberine chloride against coagulase-negative Staphylococcus ranged from 16 to 512 micrograms per milliliter, with the most noticeable effects observed for multiple Staphylococcus species [16].
Combination therapy studies have revealed that berberine sulfate demonstrates additive to synergistic effects when co-administered with various antibiotic classes [18]. Research has shown that berberine sulfate exhibits synergistic effects with β-lactams, quinolones, aminoglycosides, tetracyclines, macrolides, lincosamides, and fusidic acid [18]. The adjunctive properties of berberine sulfate lead to increased antimicrobial effectiveness, decreased minimum inhibitory concentrations, and sometimes reversal from resistance to susceptibility [18].
Time-kill kinetic studies comparing berberine sulfate with conventional antibiotics have demonstrated enhanced bactericidal efficiency when used in combinatory schemes [19]. Research on methicillin-resistant Staphylococcus aureus has shown that berberine sulfate combinations with azithromycin and levofloxacin result in significantly enhanced bacterial killing compared to individual agents [19].
Antimicrobial Agent | Target Organism | Activity Type | Comparative Efficacy | Clinical Significance [1] [2] |
---|---|---|---|---|
Berberine sulfate | Vibrio cholerae | Bactericidal | K = 2.4 × 10⁻² sec⁻¹ | Faster than conventional antibiotics [1] [2] |
Chloramphenicol | Vibrio cholerae | Bacteriostatic | K = 7.8 × 10⁻³ sec⁻¹ | Standard antibiotic reference [1] [2] |
Tetracycline | Vibrio cholerae | Bacteriostatic | K = 5.2 × 10⁻³ sec⁻¹ | Standard antibiotic reference [1] [2] |
Ampicillin | E. coli | Comparable | Similar at 25 μg/100 μL | Similar growth inhibition to berberine [17] |
Enrofloxacin | Bacillus cereus | High potency | Most effective | Superior to berberine against B. cereus [17] |
Berberine sulfate has been extensively studied using various antimicrobial resistance investigation models that evaluate its potential for preventing resistance development and overcoming existing resistance mechanisms [20] [21] [22] [18]. Long-term resistance development studies have demonstrated that berberine sulfate exhibits minimal tendency to induce bacterial resistance compared to conventional antibiotics [20].
Multi-generational resistance studies have involved culturing bacterial populations under sub-minimum inhibitory concentration exposure for more than 200 generations to assess resistance development potential [20]. Research comparing berberine sulfate with neomycin revealed that minimum inhibitory concentrations of bacterial cultures growing for more than 200 generations in medium containing half the minimum inhibitory concentration of berberine sulfate did not increase compared to controls [20]. In contrast, cultures exposed to neomycin under similar conditions showed remarkable increases in minimum inhibitory concentrations [20].
Efflux pump inhibition models have demonstrated that berberine sulfate functions as an effective inhibitor against multidrug efflux pumps, particularly the major facilitator superfamily efflux pump MdfA in Escherichia coli [23] [22]. Molecular dynamics simulations have revealed that berberine sulfate aggregates to the periplasmic and cytoplasmic sides of MdfA in both inward and outward conformations, affecting protein rigidities and conformational transitions [23] [22].
Research using recombinant Escherichia coli reporter strains has shown that low levels of berberine sulfate significantly increase intracellular ciprofloxacin concentrations and restore antibiotic susceptibility [23] [22]. The mechanism involves interference with efflux pump function through alteration of salt bridges and hydrophilic interactions with water, which are major driving forces for conformational transitions [23] [22].
Biofilm resistance models have investigated berberine sulfate effects on biofilm formation and biofilm-associated antimicrobial resistance [24] [25] [18]. Studies have demonstrated that berberine sulfate inhibits biofilm formation at multiple stages, including bacterial attachment, microcolony formation, biofilm maturation, and biofilm dispersal [24] [18]. Research on Salmonella typhimurium has shown that berberine sulfate reduces biofilm formation by 31.20 percent through interference with type I fimbriae expression [15] [18].
Clinical resistance model studies have evaluated berberine sulfate effects on multidrug-resistant clinical isolates [21] [19] [18]. Research on Pseudomonas aeruginosa isolated from burn infections has demonstrated that berberine sulfate and palmatine act as efflux pump inhibitors, decreasing minimum inhibitory concentration levels of ciprofloxacin by up to 1±0.2 log in the majority of clinical strains [21].
Resistance Model Type | Target Bacteria | Berberine Effect | Resistance Outcome | Model Validation [20] [21] [22] [18] |
---|---|---|---|---|
Long-term exposure | E. coli, S. aureus | No resistance development [20] | Maintained susceptibility | >200 generations study [20] |
Efflux pump inhibition | E. coli (MdfA pump) | Restored susceptibility [23] [22] | Overcome efflux resistance | Molecular dynamics confirmed [23] [22] |
Biofilm disruption | P. aeruginosa | Prevented biofilm resistance [18] | Enhanced antibiotic access | Multiple species validated [18] |
Clinical isolate testing | MDR P. aeruginosa | Reduced MIC levels [21] | Re-sensitization achieved | Burn infection isolates [21] |
Extensive research on uropathogenic Escherichia coli has revealed that berberine sulfate demonstrates unique antimicrobial mechanisms specifically targeting virulence factors associated with urinary tract infections [12] [13] [14] [26] [27] [28]. Studies have investigated the influence of berberine sulfate on adhesion of uropathogenic Escherichia coli to erythrocytes and epithelial cells, revealing that increasing concentrations increasingly block adhesion without affecting bacterial growth or synthesis of major outer membrane proteins [12] [13] [14].
Research has demonstrated that decreased adhesion is accompanied by reduction in synthesis of fimbrial subunits and expression of assembled fimbriae [12] [13] [14]. These findings suggest that the anti-infectious activity of berberine sulfate in Escherichia coli-induced urinary tract infections may be mediated by selective suppression of fimbrial synthesis and assembly by uropathogenic organisms [12] [13] [14].
In vitro studies using human bladder cell lines have shown that berberine sulfate pre-treatment significantly decreases the adhesive and invasive capabilities of uropathogenic Escherichia coli [26] [27] [28]. Research using the 5637 ATCC human bladder cell line demonstrated that Escherichia coli pre-treatment with half the minimum inhibitory concentration and quarter the minimum inhibitory concentration significantly reduced adhesion for three of four strains tested [28].
In vivo validation studies using Galleria mellonella as an infection model have confirmed the translatability of in vitro berberine sulfate activity against uropathogenic Escherichia coli [26] [27] [28]. Treatment with berberine sulfate increased larvae survival when infected with uropathogenic Escherichia coli strains and reduced the number of circulating pathogens in larvae hemolymph [26] [27] [28].
Minimum inhibitory concentration determination studies have revealed strain-specific variations in uropathogenic Escherichia coli susceptibility to berberine sulfate [26] [27] [28]. Research has shown that berberine chloride minimum inhibitory concentrations range from different values across various uropathogenic Escherichia coli strains, with corresponding variations in time-kill kinetics and growth inhibition parameters [28].
Mechanistic studies have revealed that berberine sulfate affects multiple aspects of uropathogenic Escherichia coli pathogenesis beyond direct antimicrobial activity [12] [13] [14] [26] [27] [28]. The compound demonstrates selective targeting of virulence factors while maintaining minimal effects on essential bacterial growth processes, suggesting a targeted anti-virulence approach rather than broad-spectrum antimicrobial activity [12] [13] [14].
Research Parameter | Berberine Effect | Mechanism | Clinical Relevance [12] [13] [14] [26] [27] [28] |
---|---|---|---|
Erythrocyte adhesion | Increasingly blocked [12] [13] [14] | Direct adhesion interference | UTI prevention potential [12] [13] [14] |
Epithelial cell adhesion | Increasingly blocked [12] [13] [14] | Direct adhesion interference | UTI prevention potential [12] [13] [14] |
Fimbrial synthesis | Selective suppression [12] [13] [14] | Transcriptional regulation | Virulence factor targeting [12] [13] [14] |
Bacterial invasion | Significant reduction [26] [27] [28] | Adhesion-dependent mechanism | Therapeutic intervention [26] [27] [28] |
In vivo pathogenesis | Reduced pathogen load [26] [27] [28] | Multi-target activity | Clinical efficacy demonstrated [26] [27] [28] |
Acute Toxic